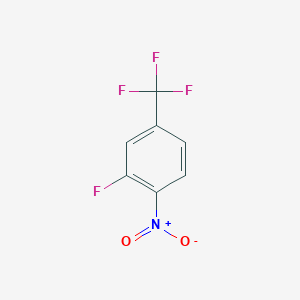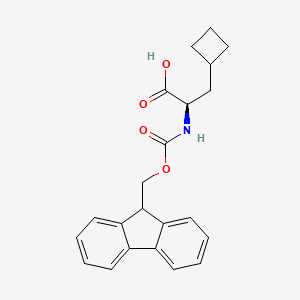
Fmoc-beta-cyclobutyl-D-ala-OH
Descripción general
Descripción
“Fmoc-beta-cyclobutyl-D-ala-OH” is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
“Fmoc-beta-cyclobutyl-D-ala-OH” is used in peptide synthesis . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .Molecular Structure Analysis
The molecular formula of “Fmoc-beta-cyclobutyl-D-ala-OH” is C22H23NO4 . The molecular weight is 365.42 g/mol . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Chemical Reactions Analysis
“Fmoc-beta-cyclobutyl-D-ala-OH” is used in Fmoc solid phase peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .Physical And Chemical Properties Analysis
The molecular formula of “Fmoc-beta-cyclobutyl-D-ala-OH” is C22H23NO4 . The molecular weight is 365.42 g/mol . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Aplicaciones Científicas De Investigación
Fmoc-beta-cyclobutyl-D-ala-OH: A Comprehensive Analysis
Peptide Synthesis: Fmoc-beta-cyclobutyl-D-ala-OH is commonly used as a linker in solid phase peptide synthesis (SPPS). It allows for the assembly of peptides on a monolithic GMA-EDMA matrix, which is crucial for creating various peptide sequences for research and therapeutic purposes .
Proteomics Studies: This compound is an Fmoc protected alanine derivative, which is potentially useful for proteomics studies. Proteomics involves the large-scale study of proteins, particularly their structures and functions. Fmoc-beta-cyclobutyl-D-ala-OH can be used in the synthesis of peptides that are then analyzed in proteomics research .
Biomedical Research: Due to its properties, Fmoc-beta-cyclobutyl-D-ala-OH has gained popularity as a tool in biomedical research. It can be used to modify peptides and proteins, which are then used in various biomedical applications.
Organic Synthesis: In organic synthesis, this compound can be used as a building block for more complex molecules. Its unique structure allows for the creation of cyclobutyl-containing compounds, which have various applications in medicinal chemistry .
Environmental Testing: The compound’s derivatives may be used in environmental testing, where specific peptides could act as biomarkers or reagents in detecting environmental contaminants .
Advanced Material Development: Fmoc-beta-cyclobutyl-D-ala-OH could also be involved in the development of advanced materials, where peptides and proteins play a role in creating new materials with unique properties .
Mecanismo De Acción
Safety and Hazards
When handling “Fmoc-beta-cyclobutyl-D-ala-OH”, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRBUNCWCPLNH-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146772 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-beta-cyclobutyl-D-ala-OH | |
CAS RN |
478183-63-0 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-D-Cyclobutylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



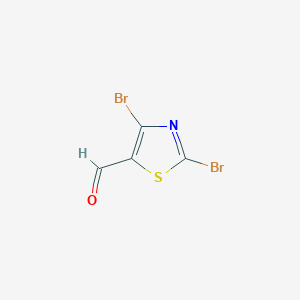
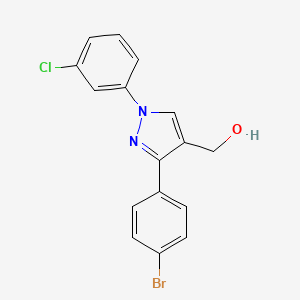
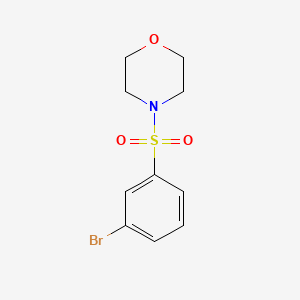

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)
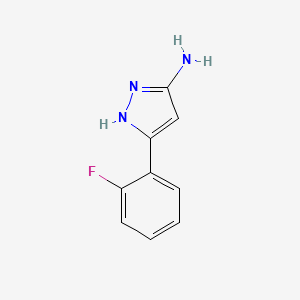


![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)


![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)

